molecular formula C6H9N3OS2 B3196769 2-[(2-Amino-4-methyl-1,3-thiazol-5-yl)sulfanyl]acetamide CAS No. 1000933-46-9

2-[(2-Amino-4-methyl-1,3-thiazol-5-yl)sulfanyl]acetamide

Cat. No. B3196769
CAS RN: 1000933-46-9
M. Wt: 203.3 g/mol
InChI Key: DYDYXSPFKLYGRR-UHFFFAOYSA-N
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Description

“2-[(2-Amino-4-methyl-1,3-thiazol-5-yl)sulfanyl]acetamide” is a compound that contains a thiazole ring, which is a five-membered heterocyclic compound containing one sulfur and one nitrogen atom . Thiazoles are important in medicinal chemistry due to their wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .


Synthesis Analysis

The synthesis of thiazole derivatives often involves the reaction of an acid hydrazide with carbon disulfide . For example, ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate can be converted to the corresponding acid hydrazide by hydrazine hydrate in ethanol . The reflux of acid hydrazide with carbon disulfide results in the formation of a thiazole derivative .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . Substituents at position-2 and -4 may not only alter the orientation types, but also shield the nucleophilicity of nitrogen .


Chemical Reactions Analysis

Thiazoles are known to undergo a variety of chemical reactions. For instance, the C-5 atom can undergo electrophilic substitution, and the C-2 atom can undergo nucleophilic substitution . The reactivity of thiazoles can be influenced by substituents on the thiazole ring .


Physical And Chemical Properties Analysis

Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . They resemble pyridine and pyrimidine in their physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .

Scientific Research Applications

Antioxidant Activity

Thiazole derivatives, including 2-[(2-Amino-4-methyl-1,3-thiazol-5-yl)sulfanyl]acetamide, have been found to exhibit antioxidant activity . This property makes them useful in the treatment of diseases caused by oxidative stress.

Analgesic and Anti-inflammatory Activity

Thiazole compounds have been reported to possess analgesic and anti-inflammatory properties . This makes them potential candidates for the development of new pain relief and anti-inflammatory drugs.

Antimicrobial and Antifungal Activity

Thiazole derivatives have shown significant antimicrobial and antifungal activities . They could be used in the development of new antimicrobial and antifungal agents.

Antiviral Activity

Thiazole compounds have demonstrated antiviral properties . This suggests their potential use in the treatment of viral infections.

Diuretic Activity

Thiazole derivatives have been found to exhibit diuretic activity . This property could be harnessed in the treatment of conditions like hypertension and heart failure where diuretics are commonly used.

Anticonvulsant Activity

Thiazole compounds have shown anticonvulsant activity . They could be used in the development of new treatments for seizure disorders.

Neuroprotective Activity

Thiazole derivatives have demonstrated neuroprotective properties . This suggests their potential use in the treatment of neurodegenerative diseases.

Antitumor or Cytotoxic Activity

Thiazole compounds have been found to exhibit antitumor or cytotoxic activity . This makes them potential candidates for the development of new cancer treatments.

Future Directions

Given the wide range of biological activities exhibited by thiazole derivatives, future research could focus on synthesizing new compounds with this scaffold and evaluating their biological activities. This could lead to the development of new drugs with improved efficacy and fewer side effects .

properties

IUPAC Name

2-[(2-amino-4-methyl-1,3-thiazol-5-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3OS2/c1-3-5(11-2-4(7)10)12-6(8)9-3/h2H2,1H3,(H2,7,10)(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYDYXSPFKLYGRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N)SCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(2-Amino-4-methyl-1,3-thiazol-5-yl)sulfanyl]acetamide
Reactant of Route 2
2-[(2-Amino-4-methyl-1,3-thiazol-5-yl)sulfanyl]acetamide
Reactant of Route 3
2-[(2-Amino-4-methyl-1,3-thiazol-5-yl)sulfanyl]acetamide
Reactant of Route 4
2-[(2-Amino-4-methyl-1,3-thiazol-5-yl)sulfanyl]acetamide
Reactant of Route 5
2-[(2-Amino-4-methyl-1,3-thiazol-5-yl)sulfanyl]acetamide
Reactant of Route 6
2-[(2-Amino-4-methyl-1,3-thiazol-5-yl)sulfanyl]acetamide

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